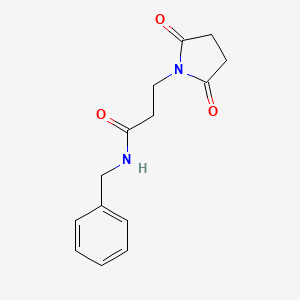![molecular formula C19H16N2O2S B5789649 N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5789649.png)
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-1-naphthamide, commonly known as HNHA, is a small molecule inhibitor that has shown promising results in cancer research. HNHA is a thiosemicarbazone derivative, which is a class of compounds known for their anti-tumor properties.
Mechanism of Action
The mechanism of action of HNHA is not fully understood, but it is believed to act by inhibiting ribonucleotide reductase (RR), an enzyme that is essential for DNA synthesis. By inhibiting RR, HNHA prevents cancer cells from replicating and dividing, leading to cell death.
Biochemical and Physiological Effects
HNHA has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. It has also been shown to reduce the levels of reactive oxygen species (ROS) in cancer cells, which are known to contribute to cancer progression. Additionally, HNHA has been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply.
Advantages and Limitations for Lab Experiments
One of the main advantages of HNHA is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, HNHA has some limitations in lab experiments. It is a relatively unstable compound and can degrade over time, which can affect its potency. Additionally, HNHA can be difficult to dissolve in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for HNHA research. One area of interest is the development of HNHA analogs with improved stability and solubility. Another area of interest is the combination of HNHA with other cancer therapies, such as radiation and chemotherapy, to enhance their effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of HNHA and its potential for clinical use.
Conclusion
HNHA is a promising small molecule inhibitor that has shown anti-cancer properties in scientific research. Its ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for cancer therapy. Further research is needed to fully understand the mechanism of action of HNHA and its potential for clinical use.
Synthesis Methods
HNHA can be synthesized by reacting 2-hydroxy-5-methylbenzaldehyde with thiosemicarbazide in ethanol under reflux conditions. The resulting product is then reacted with 1-naphthoyl chloride in pyridine to yield HNHA. The purity of HNHA can be determined by HPLC analysis.
Scientific Research Applications
HNHA has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of a wide range of cancer cells, including breast cancer, lung cancer, and leukemia. HNHA has also been shown to sensitize cancer cells to radiation therapy and chemotherapy, making them more susceptible to treatment.
properties
IUPAC Name |
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-12-9-10-17(22)16(11-12)20-19(24)21-18(23)15-8-4-6-13-5-2-3-7-14(13)15/h2-11,22H,1H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLRJOVIQBYWGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]naphthalene-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5789569.png)


![2-[4-(2-nitrobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5789584.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5789599.png)
![methyl 2-[(2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5789602.png)
![2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B5789608.png)

![2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5789617.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5789620.png)


